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molecular formula C9H10INO2 B8342469 (3-Iodo-phenylamino)-acetic acid methyl ester

(3-Iodo-phenylamino)-acetic acid methyl ester

Cat. No. B8342469
M. Wt: 291.09 g/mol
InChI Key: AKCIMRLLMVSUNN-UHFFFAOYSA-N
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Patent
US07291635B2

Procedure details

To a cooled (ice/salt/water bath) solution of chlorosulfonylisocyanate (3.23 mL, 37.1 mmol) in CH2Cl2 (100 mL) is added trimethylsilylethanol (5.32 mL, 37.1 mmol). After 1 h, a solution of (3-Iodo-phenylamino)-acetic acid methyl ester (2.7 g, 9.28 mmol) (obtained by alkylation of 3-iodoaniline using the method of Tohru Fukuyama et. al., Tett. Lett. 38 (33) pp. 5831-34,1997) and TEA (5.3 mL, 38.04 mmol) in CH2Cl2 (50 mL) is added and the reaction is stirred for 2.5 h. The mixture is poured into 400 mL of 1N aqueous HCl and extracted with EtOAc. The EtOAc layer is washed with 1N aqueous HCl, dried over anhydrous Na2SO4, filtered and concentrated. Chromatography on a 110 g silica gel RediSep (Isco Inc.) column with a 30 mL/min gradient elution of 10:90 (EtOAc:hexane) to 40:60 over 55 min gives an oil. Trituration with Et2O yields N-(2-trimethylsilylethoxycarbonyl-sulfamoyl)-N-(3-iodo-phenyl)glycine methyl ester as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.23 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
5.32 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.ClS(N=[C:7]=[O:8])(=O)=O.C[Si]([CH:13]([OH:15])[CH3:14])(C)C.[I:16][C:17]1[CH:18]=[C:19]([CH:21]=[CH:22][CH:23]=1)[NH2:20]>C(Cl)Cl>[CH3:7][O:8][C:13](=[O:15])[CH2:14][NH:20][C:19]1[CH:21]=[CH:22][CH:23]=[C:17]([I:16])[CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(N)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
3.23 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
5.32 mL
Type
reactant
Smiles
C[Si](C)(C)C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CNC1=CC(=CC=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.28 mmol
AMOUNT: MASS 2.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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